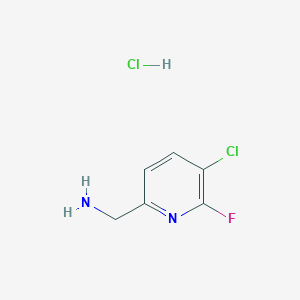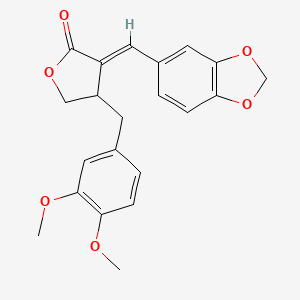
Suchilactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Suchilactone is a lignan compound extracted from the plant Monsonia angustifolia E.Mey. ex A.Rich. (Geraniaceae). It is known for its potential pharmacological activities, particularly its inhibitory effects on acute myeloid leukaemia (AML) cells .
Preparation Methods
Suchilactone can be extracted from Monsonia angustifolia using organic solvents like chloroform and ethanol. The compound is typically obtained in the form of orange-yellow to red-brown crystals
Chemical Reactions Analysis
Suchilactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed reaction conditions and products are not extensively documented.
Substitution: this compound can undergo substitution reactions, particularly involving its functional groups. Common reagents and conditions for these reactions are not specified in the available literature.
Scientific Research Applications
Suchilactone has shown significant potential in scientific research, particularly in the field of medicine. It has been found to inhibit the growth of acute myeloid leukaemia cells by inactivating the SHP2 protein, which is involved in cell proliferation and apoptosis This makes this compound a promising candidate for the treatment of acute myeloid leukaemia
Mechanism of Action
Suchilactone exerts its effects by binding to the SHP2 protein and inhibiting its activation. This inhibition blocks the activation of the ERK pathway, which is involved in cell proliferation and survival. As a result, this compound promotes apoptosis (programmed cell death) and inhibits the proliferation of acute myeloid leukaemia cells .
Comparison with Similar Compounds
Suchilactone is unique due to its specific interaction with the SHP2 protein. Similar compounds include other lignans extracted from plants, such as:
Podophyllotoxin: Known for its anti-cancer properties.
Arctigenin: Exhibits anti-inflammatory and anti-cancer activities.
Matairesinol: Has antioxidant and anti-cancer properties.
These compounds share some pharmacological activities with this compound but differ in their specific molecular targets and mechanisms of action.
Properties
Molecular Formula |
C21H20O6 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C21H20O6/c1-23-17-5-3-13(9-19(17)24-2)7-15-11-25-21(22)16(15)8-14-4-6-18-20(10-14)27-12-26-18/h3-6,8-10,15H,7,11-12H2,1-2H3/b16-8+ |
InChI Key |
GVNUFBXIXQNOCF-LZYBPNLTSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CC\2COC(=O)/C2=C/C3=CC4=C(C=C3)OCO4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2=CC3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2R)-2-(ethylamino)propyl]benzamide](/img/structure/B12309776.png)
![N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide](/img/structure/B12309784.png)
![rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane, exo](/img/structure/B12309789.png)
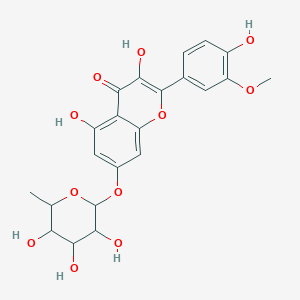

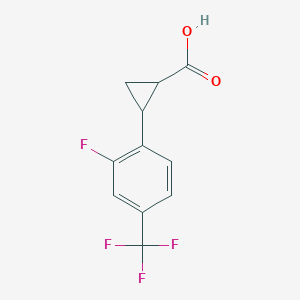
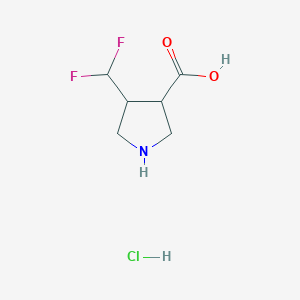
![rac-(3R,5S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(trifluoromethyl)piperidine-3-carboxylic acid, cis](/img/structure/B12309822.png)

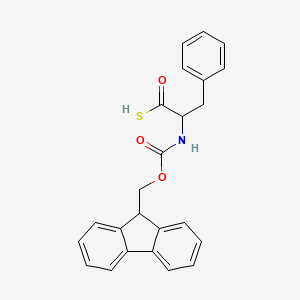
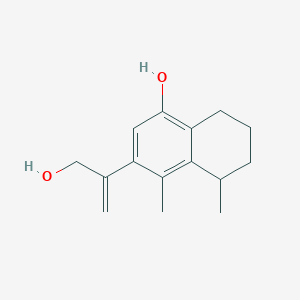
![rac-(3R,8aR)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide](/img/structure/B12309838.png)
